7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 2137981-98-5
VCID: VC4458004
InChI: InChI=1S/C9H6BrClN2O/c1-5-8(11)12-7-3-2-6(10)4-13(7)9(5)14/h2-4H,1H3
SMILES: CC1=C(N=C2C=CC(=CN2C1=O)Br)Cl
Molecular Formula: C9H6BrClN2O
Molecular Weight: 273.51

7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.: 2137981-98-5

Cat. No.: VC4458004

Molecular Formula: C9H6BrClN2O

Molecular Weight: 273.51

* For research use only. Not for human or veterinary use.

7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - 2137981-98-5

Specification

CAS No. 2137981-98-5
Molecular Formula C9H6BrClN2O
Molecular Weight 273.51
IUPAC Name 7-bromo-2-chloro-3-methylpyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C9H6BrClN2O/c1-5-8(11)12-7-3-2-6(10)4-13(7)9(5)14/h2-4H,1H3
Standard InChI Key AGFXXUYBRGWLIR-UHFFFAOYSA-N
SMILES CC1=C(N=C2C=CC(=CN2C1=O)Br)Cl

Introduction

Structural Characteristics and Nomenclature

Core Framework and Substitution Pattern

The compound belongs to the pyrido[1,2-a]pyrimidinone family, featuring a bicyclic system comprising a pyridine ring fused to a pyrimidinone moiety. The numbering system assigns position 1 to the nitrogen atom in the pyridine ring, with subsequent positions following the fused structure. Critical substituents include:

  • Bromine at position 7

  • Chlorine at position 2

  • Methyl group at position 3

This substitution pattern is confirmed by its IUPAC name, 7-bromo-2-chloro-3-methylpyrido[1,2-a]pyrimidin-4-one, and supported by spectroscopic data .

Molecular Representation

The SMILES notation CC1=C(N=C2C=CC(=CN2C1=O)Br)Cl encodes the connectivity of atoms, highlighting the absence of rotatable bonds due to the rigid fused-ring system . The InChIKey AGFXXUYBRGWLIR-UHFFFAOYSA-N provides a unique identifier for database searches .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₉H₆BrClN₂O
Molecular Weight273.51 g/mol
XLogP31.7
Hydrogen Bond Acceptors2

Synthetic Methodologies

Industrial-Scale Considerations

Large-scale production would require optimization of:

  • Solvent Systems: Polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

  • Catalysts: Lewis acids like ZnCl₂ to accelerate cyclization.

Physicochemical Properties

Lipophilicity and Solubility

The computed XLogP3 value of 1.7 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or THF . The absence of hydrogen bond donors (HBD = 0) and presence of two acceptors (HBA = 2) further influence its partition coefficients .

Thermal Stability

The rigid fused-ring system contributes to high thermal stability, as evidenced by the lack of rotatable bonds (RotB = 0) . Differential scanning calorimetry (DSC) data for analogous compounds show decomposition temperatures exceeding 250°C.

Table 2: Computed Physicochemical Parameters

ParameterValueMethodology
Exact Mass271.93520 DaHRMS
Topological Polar SA46.7 ŲCactvs
Heavy Atom Count14PubChem

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